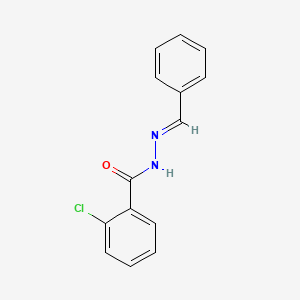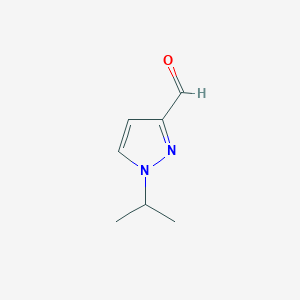
(E)-N'-benzylidene-2-chlorobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N’-benzylidene-2-chlorobenzohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzylidene group attached to a 2-chlorobenzohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-benzylidene-2-chlorobenzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of (E)-N’-benzylidene-2-chlorobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N’-benzylidene-2-chlorobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorine atom in the 2-chlorobenzohydrazide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of benzylidene-2-chlorobenzohydrazone oxides.
Reduction: Formation of benzylidene-2-chlorobenzylamines.
Substitution: Formation of various substituted benzylidene-2-chlorobenzohydrazides.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-N’-benzylidene-2-chlorobenzohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-N’-benzylidene-2-bromobenzohydrazide
- (E)-N’-benzylidene-2-fluorobenzohydrazide
- (E)-N’-benzylidene-2-iodobenzohydrazide
Uniqueness
(E)-N’-benzylidene-2-chlorobenzohydrazide is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, stability, and biological activity compared to its analogs with different halogen substituents.
Propriétés
IUPAC Name |
N-[(E)-benzylideneamino]-2-chlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-13-9-5-4-8-12(13)14(18)17-16-10-11-6-2-1-3-7-11/h1-10H,(H,17,18)/b16-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEWRITYFYVJPO-MHWRWJLKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide](/img/structure/B2398333.png)


![6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2398337.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2398341.png)
![1,3,7-trimethyl-2,4-dioxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2398342.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2398343.png)
![N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2398344.png)

![1-(4-Chlorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2398352.png)
![1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B2398353.png)

![2,4-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2398355.png)
